molecular formula C10H10F3NO3S B1456894 Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053657-54-7

Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No. B1456894
M. Wt: 281.25 g/mol
InChI Key: OSELQZIWNLGMRN-UHFFFAOYSA-N
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Description

“Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the molecular formula C10H10F3NO3S. It is available for purchase from various chemical suppliers .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which include “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a sulfanylacetate group.


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Structural Characterization

  • Crystal Structure Analysis : A study conducted by Mao et al. (2015) synthesized a related compound and characterized its molecular structure through X-ray crystallography. The analysis revealed intricate molecular interactions within the crystal structure, demonstrating the compound's potential for further chemical exploration (Mao, Hu, Wang, Du, & Xu, 2015).

  • Large-scale Synthesis : Research by Morgentin et al. (2009) developed an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, offering a high-yielding route suitable for large-scale synthesis. This approach facilitates the production of compounds with potential applications in diverse fields, including medicinal chemistry (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).

  • Copper-catalyzed Reactions : A study by Crotti, Berti, and Pineschi (2011) focused on the regioselective introduction of a methoxycarbonyl methyl group into pyridine using copper catalysis. This synthesis pathway is significant for creating polyfunctionalized piperidine derivatives with unconventional substitution patterns, showcasing the versatility of pyridinyl compounds in organic synthesis (Crotti, Berti, & Pineschi, 2011).

  • Pyridine Derivatives Synthesis : The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates was reported by Nedolya et al. (2015), presenting a novel approach for combining pyrrole and pyridine rings. This method opens new avenues for generating compounds with enhanced or novel properties due to the incorporation of both heterocycles in a single molecule (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Future Directions

The demand for TFMP derivatives, including “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c1-16-7-3-6(10(11,12)13)4-8(14-7)18-5-9(15)17-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELQZIWNLGMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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